molecular formula C10H9NO2 B13082833 3-(3-Formylphenoxy)propanenitrile

3-(3-Formylphenoxy)propanenitrile

Cat. No.: B13082833
M. Wt: 175.18 g/mol
InChI Key: MJNRIMONWKVXOP-UHFFFAOYSA-N
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Description

3-(3-Formylphenoxy)propanenitrile is an organic compound with the molecular formula C10H9NO2. It is characterized by the presence of a formyl group (–CHO) attached to a phenoxy group, which is further connected to a propanenitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Formylphenoxy)propanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Hydroxybenzaldehyde+3-BromopropanenitrileK2CO3,DMFThis compound\text{3-Hydroxybenzaldehyde} + \text{3-Bromopropanenitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3-Hydroxybenzaldehyde+3-BromopropanenitrileK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Formylphenoxy)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

3-(3-Formylphenoxy)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Formylphenoxy)propanenitrile depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These reactions can target various molecular pathways, making the compound versatile in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Formylphenoxy)propanenitrile
  • 3-(3-Formylphenoxy)butanenitrile
  • 3-(3-Carboxyphenoxy)propanenitrile

Uniqueness

Compared to its analogs, it offers distinct pathways for chemical modifications and synthesis .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-(3-formylphenoxy)propanenitrile

InChI

InChI=1S/C10H9NO2/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8H,2,6H2

InChI Key

MJNRIMONWKVXOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCC#N)C=O

Origin of Product

United States

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